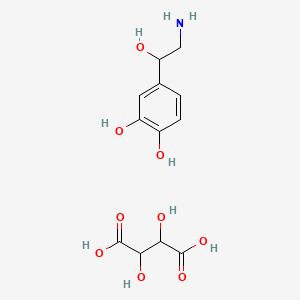

L-Noradrenaline bitartrate

Description

Historical Perspectives on Norepinephrine (B1679862) Research

The understanding of norepinephrine, or noradrenaline, has evolved significantly over the past century. Initially, adrenaline (epinephrine) was believed to be the primary transmitter of the sympathetic nervous system. However, in the mid-1940s, the Swedish physiologist Ulf von Euler made the groundbreaking discovery that norepinephrine was, in fact, the principal neurotransmitter for most postganglionic sympathetic fibers. nih.govacs.org This pivotal finding, for which he shared the 1970 Nobel Prize in Physiology or Medicine, opened new avenues in pharmacology and physiology. acs.org

Early research focused on the physiological effects of adrenal extracts. It was the work of researchers like von Euler and Peter Holtz, who identified "Urosympathin" (a mixture of dopamine (B1211576), noradrenaline, and adrenaline) in human urine, that began to differentiate the roles of these catecholamines. wikipedia.org The subsequent decades saw rapid progress in understanding norepinephrine's synthesis, release, and metabolism. Julius Axelrod's work in the late 1950s and early 1960s was crucial in elucidating the concept of neurotransmitter reuptake, a key mechanism for terminating the action of norepinephrine. nih.gov His research also shed light on the roles of enzymes like monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) in catecholamine degradation. nih.govbritannica.com These foundational discoveries paved the way for the development of numerous pharmacological agents that target the noradrenergic system.

The Role of the Bitartrate (B1229483) Salt in Experimental Design

The use of L-Noradrenaline in its bitartrate salt form is a critical aspect of experimental design in academic research. The bitartrate salt confers several advantages over the free base form of norepinephrine.

Enhanced Stability: L-Noradrenaline bitartrate is more stable, which is crucial for ensuring the accuracy and reproducibility of experimental results. ontosight.ai The free base is prone to oxidation, which can alter its biological activity.

Improved Solubility: The bitartrate salt exhibits good solubility in aqueous solutions, facilitating the preparation of stock solutions and experimental media. sigmaaldrich.comcaymanchem.com This is particularly important for in vitro studies and for administering the compound in vivo.

In research, this compound is used to investigate a wide range of physiological processes. For instance, it has been used to study its effects on cardiomyocytes, to analyze signaling pathways in neurons, and to explore its role in the growth of various bacteria. chemicalbook.comsigmaaldrich.com The stability and solubility of the bitartrate salt make it a reliable tool for such diverse experimental applications.

Endogenous Norepinephrine as a Catecholamine Neurotransmitter and Hormone

Endogenous norepinephrine is a vital catecholamine that functions as both a neurotransmitter in the nervous system and a hormone in the bloodstream. acs.orgyoutube.com Catecholamines are a group of neurotransmitters derived from the amino acid tyrosine. nih.gov

As a Neurotransmitter:

In the central nervous system, norepinephrine-producing neurons are primarily located in the brainstem, with the locus coeruleus being the most significant site. youtube.comwikipedia.org From the locus coeruleus, noradrenergic neurons project throughout the brain, influencing large areas and playing a key role in:

Arousal and Wakefulness: Norepinephrine release is lowest during sleep and increases upon waking, promoting alertness and vigilance. wikipedia.org

Attention and Focus: It enhances attention and the ability to focus on relevant stimuli. wikipedia.org

Memory Formation: Norepinephrine is involved in the consolidation of memories, particularly those associated with emotional arousal. frontiersin.org

In the peripheral nervous system, norepinephrine is the primary neurotransmitter of the sympathetic nervous system, which mediates the "fight or flight" response. nih.govyoutube.com When released from sympathetic nerve endings, it acts on various organs to produce physiological changes such as increased heart rate, constriction of blood vessels, and the release of glucose from energy stores. tocris.comgoogle.com

As a Hormone:

Norepinephrine is also synthesized and secreted as a hormone by the adrenal medulla, the inner part of the adrenal gland. acs.orgwikipedia.org When released into the bloodstream, it circulates throughout the body, reinforcing the effects of sympathetic nervous system activation.

The actions of norepinephrine are mediated by its binding to adrenergic receptors, which are G-protein coupled receptors found on the surface of target cells. youtube.com There are two main types of adrenergic receptors, alpha (α) and beta (β), each with several subtypes (α1, α2, β1, β2, etc.). youtube.commedchemexpress.com The specific effect of norepinephrine on a tissue depends on the type of adrenergic receptor present.

The termination of norepinephrine's action occurs through several mechanisms, including reuptake into the presynaptic neuron by the norepinephrine transporter (NET), enzymatic degradation by MAO and COMT, and diffusion away from the synaptic cleft. britannica.commsu.edu

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H17NO9 | nih.gov |

| Molecular Weight | 319.26 g/mol | nih.gov |

| Appearance | White solid | chemicalbook.com |

| Solubility | Water: 1 mg/mL | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Propriétés

IUPAC Name |

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.C4H6O6/c9-4-8(12)5-1-2-6(10)7(11)3-5;5-1(3(7)8)2(6)4(9)10/h1-3,8,10-12H,4,9H2;1-2,5-6H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPNNLQNNJQYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51-40-1, 71827-07-1 | |

| Record name | Noradrenaline bitartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NORADREALINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norepinephrine hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular and Cellular Mechanisms of L Noradrenaline Bitartrate Action

Adrenergic Receptor Pharmacodynamics

L-noradrenaline acts as an agonist at both alpha and beta-adrenergic receptors, though with varying affinities for the different subtypes. nih.govdrugs.com It is a potent activator of alpha-1, alpha-2, and beta-1 receptors, while its activity at beta-2 receptors is comparatively minimal. patsnap.com This differential receptor activation is the basis for its widespread physiological effects. The adrenergic receptors are broadly classified into two main families, alpha (α) and beta (β), which are further subdivided into several subtypes (α₁, α₂, β₁, β₂, β₃). wikipedia.org

| Receptor Subtype | Primary G-Protein Coupled | Primary Effector Enzyme | Key Second Messenger(s) |

|---|---|---|---|

| Alpha-1 (α₁) | Gq | Phospholipase C (PLC) | Inositol (B14025) trisphosphate (IP₃), Diacylglycerol (DAG), Ca²⁺ |

| Alpha-2 (α₂) | Gi | Adenylyl Cyclase (inhibits) | ↓ cyclic AMP (cAMP) |

| Beta-1 (β₁) | Gs | Adenylyl Cyclase (activates) | ↑ cyclic AMP (cAMP) |

| Beta-2 (β₂) | Gs | Adenylyl Cyclase (activates) | ↑ cyclic AMP (cAMP) |

Alpha-1 Adrenergic Receptor Agonism and Downstream Signaling

L-Noradrenaline bitartrate (B1229483) demonstrates potent agonism at alpha-1 (α₁) adrenergic receptors. patsnap.com These receptors are coupled to the Gq class of G-proteins. wikipedia.orgnih.gov Upon agonist binding, the Gq protein activates its primary effector enzyme, phospholipase C (PLC). nih.govresearchgate.net PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). patsnap.comyoutube.com

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic (or sarcoplasmic) reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. patsnap.com The resulting increase in intracellular Ca²⁺ concentration is a critical signaling event that leads to the activation of various calcium-dependent proteins, such as calmodulin and protein kinase C (PKC). frontiersin.org This signaling cascade is fundamental to processes like smooth muscle contraction. wikipedia.orgpatsnap.com For instance, the binding of L-noradrenaline to α₁-receptors on vascular smooth muscle leads to vasoconstriction. youtube.com

Alpha-2 Adrenergic Receptor Modulation and Associated Effects

L-Noradrenaline also acts on alpha-2 (α₂) adrenergic receptors, which are typically coupled to the Gi class of G-proteins. wikipedia.orgwikipedia.org The activation of Gi proteins leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov

A key role of α₂-receptors is their function as presynaptic autoreceptors on sympathetic nerve endings. wikipedia.orgnih.gov When L-noradrenaline is released into the synaptic cleft, it can bind to these presynaptic α₂-receptors, initiating a negative feedback loop that inhibits further norepinephrine (B1679862) release. nih.govnih.gov This mechanism allows for tight regulation of sympathetic outflow. nih.gov Postsynaptically, α₂-receptor activation can also lead to effects such as smooth muscle contraction, although the α₁-mediated effects are often more prominent. wikipedia.org

Beta-1 Adrenergic Receptor Activation and Signaling Cascades

L-Noradrenaline bitartrate is a potent agonist of beta-1 (β₁) adrenergic receptors, which are predominantly found in the heart. youtube.com These receptors are coupled to the Gs class of G-proteins. wikipedia.orgwikipedia.org Activation of Gs by an agonist leads to the stimulation of adenylyl cyclase. youtube.com This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. youtube.comresearchgate.net

The elevation in intracellular cAMP levels activates cAMP-dependent protein kinase A (PKA). researchgate.netresearchgate.net PKA is a crucial enzyme that phosphorylates numerous intracellular proteins, including ion channels and enzymes, thereby altering their activity. youtube.comresearchgate.net In cardiac myocytes, PKA phosphorylation of L-type calcium channels increases calcium influx during an action potential, leading to increased myocardial contractility (positive inotropic effect) and an increased heart rate (positive chronotropic effect). patsnap.comyoutube.com Recent research also indicates that β₁-receptors can activate non-canonical signaling pathways, such as the Ras/Raf/MEK/MAPK cascade, which can lead to long-term changes in gene expression. nih.gov

Investigating Beta-2 Adrenergic Receptor Activity

While L-noradrenaline has a significantly higher affinity for β₁-receptors, its interaction with beta-2 (β₂) adrenergic receptors is also a subject of investigation. Generally, epinephrine (B1671497) is considered a more potent agonist for β₂-receptors than norepinephrine. youtube.comdrugbank.com The canonical signaling pathway for β₂-receptors, similar to β₁-receptors, involves Gs protein coupling, activation of adenylyl cyclase, and an increase in cAMP. nih.gov

However, some studies have revealed that β₂-receptor activation can also lead to intracellular calcium mobilization through a non-canonical, cAMP-independent pathway. nih.gov Research has shown that in certain cell types, β₂-receptor stimulation can activate phospholipase C and trigger the release of calcium from intracellular stores via inositol trisphosphate receptors. nih.gov Although L-noradrenaline's direct effect on this pathway is less pronounced than that of other agonists, it contributes to the complex landscape of adrenergic signaling. The primary physiological responses associated with β₂-agonism, such as smooth muscle relaxation in the bronchioles and certain blood vessels, are more strongly elicited by epinephrine. youtube.com

Intracellular Signaling Pathways Mediated by this compound

The binding of this compound to its cognate adrenergic receptors triggers a variety of intracellular signaling pathways that ultimately dictate the cellular response. These pathways are characterized by the generation of second messengers and the activation of protein kinases, which modulate the function of target proteins through phosphorylation.

Phospholipase C Activation and Intracellular Calcium Mobilization

As detailed in the context of alpha-1 adrenergic receptor agonism, a primary signaling pathway activated by L-noradrenaline is the phospholipase C (PLC) pathway. patsnap.com This pathway is central to the physiological effects mediated by α₁-receptors.

| Step | Description | Key Molecules Involved |

|---|---|---|

| 1. Receptor Binding | L-Noradrenaline binds to the α₁-adrenergic receptor. | L-Noradrenaline, α₁-receptor |

| 2. G-Protein Activation | The receptor activates the associated Gq protein. | Gq protein |

| 3. PLC Activation | The activated Gq protein stimulates Phospholipase C. | Phospholipase C (PLC) |

| 4. Second Messenger Generation | PLC cleaves PIP₂ into IP₃ and DAG. | PIP₂, IP₃, DAG |

| 5. Calcium Release | IP₃ binds to receptors on the endoplasmic reticulum, releasing Ca²⁺. | IP₃, Ca²⁺ |

| 6. Cellular Response | Increased intracellular Ca²⁺ and DAG activate downstream effectors like PKC, leading to a physiological response (e.g., muscle contraction). | Ca²⁺, DAG, Protein Kinase C (PKC) |

The activation of this pathway by L-noradrenaline has been demonstrated in various tissues. nih.gov The hydrolysis of polyphosphoinositides and the subsequent formation of inositol phosphates are hallmark indicators of PLC activation. nih.gov This cascade is crucial for understanding the mechanisms behind L-noradrenaline's effects on blood pressure and smooth muscle tone. patsnap.com

Adenylate Cyclase Regulation and Cyclic AMP Production

The interaction of L-Noradrenaline with β-adrenergic receptors is a critical step in initiating a well-defined signaling pathway that centrally involves the enzyme adenylate cyclase and the subsequent production of the second messenger, cyclic adenosine monophosphate (cAMP). Upon binding of L-Noradrenaline to β-adrenergic receptors, a conformational change in the receptor activates a stimulatory G-protein (Gs). This activation leads to the dissociation of the Gsα subunit, which then binds to and activates adenylate cyclase.

Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. This increase in intracellular cAMP concentration serves as a signal that propagates throughout the cell. Research on human heart tissue has shown that both adrenaline and noradrenaline stimulate adenylate cyclase, primarily through β2-adrenoceptors. nih.gov Interestingly, the stimulation of a single β2-adrenoceptor can lead to the production of up to ten times more cAMP molecules than the stimulation of a β1-adrenoceptor, highlighting the efficiency of this specific signaling pathway. nih.gov

Further studies have demonstrated that compounds that directly increase intracellular cAMP levels, such as the adenylate cyclase activator forskolin, can enhance noradrenaline release from sympathetic nerve terminals. nih.gov The resulting cAMP molecules activate downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates various cellular proteins, leading to a physiological response. While α2-adrenoceptors are known to inhibit noradrenaline release, studies suggest that this negative feedback mechanism is not primarily mediated through the inhibition of adenylate cyclase. nih.gov

Activation of the Raf-1 Kinase/MAP Kinase Cascade

L-Noradrenaline is a potent activator of the Raf-1 kinase/mitogen-activated protein (MAP) kinase cascade, a crucial signaling pathway that regulates cellular processes including proliferation, differentiation, and survival. nih.govreactome.orggenscript.com This activation is mediated through both α1- and β-adrenergic receptors. nih.gov Research conducted on cultured cardiomyocytes has revealed that the signaling pathways originating from these two receptor types can act synergistically to induce the cascade. nih.gov

The sequence of activation, often referred to as the Ras-Raf-MEK-ERK pathway, is a multi-tiered system. reactome.orggenscript.com The process is initiated by signals from the adrenergic receptors that lead to the activation of the small GTPase, Ras. Activated Ras then recruits the serine/threonine-protein kinase Raf-1 (also known as c-Raf) to the cell membrane, promoting its activation through a complex process that involves phosphorylation at key residues such as Serine 338 and Tyrosine 341. reactome.orgmdpi.com

Once active, Raf-1 phosphorylates and activates the next kinases in the cascade, the MAP kinase kinases (MAPK-K), commonly known as MEK1 and MEK2. reactome.orgnih.gov These dual-specificity kinases then phosphorylate the MAP kinases, ERK1 and ERK2 (extracellular signal-regulated kinases), on both threonine and tyrosine residues, leading to their activation. reactome.org This cascade amplifies the initial signal from the receptor, resulting in a robust cellular response.

| Kinase | Full Name | Role in Cascade |

| Raf-1 | Rapidly accelerated fibrosarcoma 1 | MAP Kinase Kinase Kinase (MAPKKK): Phosphorylates and activates MEK. |

| MEK1/2 | Mitogen-activated protein kinase kinase 1/2 | MAP Kinase Kinase (MAPKK): Phosphorylates and activates ERK. |

| ERK1/2 | Extracellular signal-regulated kinase 1/2 | MAP Kinase (MAPK): Phosphorylates various cytoplasmic and nuclear targets. |

CREB Phosphorylation and Gene Expression Regulation Studies

A significant downstream consequence of L-Noradrenaline signaling, particularly through the β-adrenergic receptor-cAMP pathway, is the regulation of gene expression via the phosphorylation of the cAMP response element-binding protein (CREB). researchgate.netnih.gov CREB is a stimulus-induced transcription factor that plays a pivotal role in mediating long-term cellular changes by altering the transcription of specific genes. researchgate.netfrontiersin.org

The activation of PKA by cAMP (as described in section 2.2.2) is a key step in this process. Activated PKA translocates to the nucleus where it phosphorylates CREB at a specific serine residue (Ser133). researchgate.net This phosphorylation event is crucial for CREB's function, as it enables the recruitment of transcriptional co-activators, such as CREB-binding protein (CBP). frontiersin.org The resulting complex then binds to specific DNA sequences known as cAMP response elements (CREs), which are located in the promoter regions of target genes. researchgate.net

The binding of the phosphorylated CREB/CBP complex to CREs initiates the transcription of these genes. researchgate.net This mechanism is fundamental to numerous physiological processes, including synaptic plasticity, learning, and memory. researchgate.netnih.gov Studies utilizing this compound have been instrumental in elucidating how this neuromodulator can engage epigenetic mechanisms to produce lasting changes in synaptic strength, a process known as long-term potentiation. nih.gov

Mechanisms of Neurotransmitter Uptake and Metabolism at Synaptic Terminals

The physiological actions of L-Noradrenaline are tightly controlled and terminated by specific mechanisms at the synapse. Following its synthesis from dopamine (B1211576) within synaptic vesicles, L-Noradrenaline is stored in these vesicles until an action potential triggers its release into the synaptic cleft through exocytosis. wikipedia.orgnih.gov

Once in the synapse, L-Noradrenaline binds to postsynaptic and presynaptic adrenergic receptors. The termination of its signal is primarily achieved through reuptake from the synaptic cleft back into the presynaptic neuron. neurotorium.org This process is mediated by a specific protein known as the noradrenaline re-uptake transporter (NAT or NET). neurotorium.org

After reuptake into the presynaptic terminal, L-Noradrenaline has two main fates: it can be repackaged into synaptic vesicles for future release, or it can be metabolically degraded. neurotorium.org The enzymatic degradation of L-Noradrenaline is carried out by two principal enzymes:

Monoamine Oxidase (MAO): Located on the outer membrane of mitochondria within the presynaptic neuron, MAO catabolizes noradrenaline that has been taken back up into the cell but not sequestered into vesicles. neurotorium.org

Catechol-O-Methyltransferase (COMT): This enzyme is primarily found in the postsynaptic neuron and other cells like glia. It metabolizes noradrenaline that is not cleared by reuptake and diffuses away from the immediate synaptic cleft. neurotorium.org

Pharmacological Investigations of L Noradrenaline Bitartrate

Pharmacodynamic Effects in Preclinical Models

Preclinical studies have extensively characterized the effects of L-Noradrenaline bitartrate (B1229483), revealing its primary role as a powerful regulator of hemodynamic and metabolic functions. These effects are predominantly mediated by its agonist activity at alpha and beta-adrenergic receptors. litfl.comdrugs.com

Cardiovascular System Regulation

L-Noradrenaline bitartrate exerts complex and significant control over the cardiovascular system. Its actions are a composite of direct effects on the vasculature and the heart, as well as reflex autonomic adjustments.

The most prominent vascular effect of this compound is potent vasoconstriction, which leads to a significant increase in systemic vascular resistance (SVR). litfl.com This action is primarily mediated by the stimulation of alpha-1 adrenergic receptors located on the vascular smooth muscle of peripheral blood vessels. nih.govfrontiersin.org Activation of these Gq protein-coupled receptors initiates a signaling cascade that results in increased intracellular calcium concentrations, leading to smooth muscle contraction and a reduction in the diameter of arterioles and venules. nih.gov This widespread vasoconstriction elevates both systolic and diastolic blood pressure. Preclinical studies have consistently demonstrated that the pressor effect of L-noradrenaline is directly correlated with its ability to increase total peripheral resistance through alpha-adrenoreceptor-mediated mechanisms. nih.gov

This compound directly stimulates the myocardium by acting as an agonist at beta-1 adrenergic receptors. nih.gov These receptors are highly expressed in cardiac tissue, and their activation leads to a positive inotropic effect, characterized by an increase in the force of myocardial contraction. youtube.com The signaling pathway involves the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent protein kinase A activation, which enhances calcium influx and release, thereby augmenting contractility. nih.govyoutube.com

The effect on heart rate (chronotropy) is more complex. Direct stimulation of beta-1 receptors in the sinoatrial node has a positive chronotropic effect, tending to increase heart rate. nih.gov However, the significant rise in blood pressure caused by alpha-1 receptor-mediated vasoconstriction triggers a compensatory baroreceptor reflex, which can lead to a reflex bradycardia (a decrease in heart rate). litfl.com Consequently, the net effect on heart rate in preclinical models can be variable, depending on the balance between the direct beta-1 adrenergic stimulation and the opposing reflex vagal activity.

In addition to its effects on peripheral vasculature, this compound also influences coronary circulation. It acts on beta-adrenergic receptors within the coronary arteries, causing vasodilation. nih.gov This direct vasodilatory effect, coupled with the increased diastolic pressure resulting from peripheral vasoconstriction, serves to increase coronary blood flow and myocardial oxygen supply. litfl.com Preclinical studies in canine models have shown that norepinephrine (B1679862) can cause a dose-dependent increase in coronary blood flow, an effect that is independent of its inotropic and chronotropic actions. nih.gov This feedforward mechanism helps to match myocardial oxygen delivery with the increased oxygen demand resulting from enhanced cardiac contractility and workload. nih.gov

The potent pressor effects of this compound invariably engage the arterial baroreceptor reflex, a critical short-term mechanism for blood pressure regulation. nih.govtaylorandfrancis.com As systemic arterial pressure rises, stretch-sensitive baroreceptors in the carotid sinus and aortic arch increase their firing rate. researchgate.net This afferent signaling to the brainstem results in an inhibition of sympathetic outflow and an increase in parasympathetic (vagal) outflow to the heart, which acts to lower heart rate and, to a lesser extent, contractility, in an attempt to counteract the pressure increase. taylorandfrancis.comresearchgate.net

The net effect on cardiac output (the volume of blood pumped by the heart per minute) is determined by the interplay between increased myocardial contractility (positive inotropy), changes in heart rate, and alterations in cardiac preload and afterload. taylorandfrancis.com While the increase in SVR elevates afterload, which can impede ventricular ejection, the venoconstriction effect can increase venous return and cardiac preload. litfl.com In some preclinical settings, such as models of septic shock, the administration of norepinephrine has been shown to increase cardiac output. This is attributed to an increase in both cardiac preload and contractility that overcomes the rise in afterload. nih.gov

| Hemodynamic Parameter | Baseline (Mean ± SD) | Post-L-Noradrenaline (Mean ± SD) | Change |

|---|---|---|---|

| Mean Arterial Pressure (MAP), mm Hg | 54 ± 8 | 76 ± 9 | ↑ |

| Cardiac Index (CI), L/min/m² | 3.2 ± 1.0 | 3.6 ± 1.1 | ↑ |

| Stroke Volume Index (SVI), ml/m² | 34 ± 12 | 39 ± 13 | ↑ |

| Global End-Diastolic Volume Index (GEDVI), ml/m² | 694 ± 148 | 742 ± 168 | ↑ |

Data derived from a study on septic patients, which serves as a clinical model analogous to preclinical sepsis investigations. nih.gov

Metabolic Homeostasis and Energy Substrate Mobilization

Preclinical and clinical research indicates that sympathetic nervous system activity, mediated by norepinephrine, is a determinant of 24-hour energy expenditure (24EE) and sleeping metabolic rate (SMR). nih.gov Studies measuring urinary catecholamine excretion have found a direct correlation between norepinephrine levels and metabolic rate, independent of body composition and other factors. nih.gov This suggests a fundamental role for norepinephrine in setting the basal metabolic tone.

| Parameter | Association with Norepinephrine (per 10 μg/24h increase) |

|---|---|

| 24-Hour Energy Expenditure (24EE) | +27 kcal/day |

| Sleeping Metabolic Rate (SMR) | +19 kcal/day |

Data adapted from a human study measuring urinary catecholamine excretion and energy expenditure in a whole-room calorimeter. nih.gov

In terms of energy substrate mobilization, norepinephrine stimulates lipolysis, the breakdown of stored triglycerides in adipose tissue, through its action on beta-adrenergic receptors on adipocytes. nih.gov However, its role relative to adrenaline (epinephrine) can vary depending on the physiological context. For instance, in the context of exercise-induced lipid mobilization in subcutaneous adipose tissue, studies suggest that adrenaline is the primary adrenergic agent responsible for stimulating lipolysis, with noradrenaline playing a lesser role. nih.govphysoc.org This highlights the nuanced and context-dependent metabolic actions of different catecholamines.

Pharmacokinetic Profiles in Research Settings

Following intravenous administration, L-Noradrenaline has a volume of distribution of approximately 8.8 liters. pfizermedical.com Its distribution is not uniform throughout the body; it primarily localizes in sympathetic nervous tissue. pfizermedical.com Research involving radiolabeled norepinephrine has shown that it is taken up by most tissues, with a significant portion stored and slowly metabolized. arvojournals.org Plasma protein binding of norepinephrine is relatively low, at about 25%, primarily to plasma albumin. pfizermedical.com

The pharmacological actions of L-Noradrenaline are terminated primarily through uptake and enzymatic degradation. The two principal enzymes involved in its metabolism are Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT). pfizermedical.comcvpharmacology.com These enzymes are widely distributed throughout the body, with high concentrations in the liver and kidneys. derangedphysiology.com

Catechol-O-methyltransferase (COMT): This cytoplasmic enzyme metabolizes a significant portion of circulating and intravenously administered catecholamines. derangedphysiology.com COMT acts by transferring a methyl group to the 3-hydroxyl group on the catechol ring of norepinephrine, converting it to the metabolite normetanephrine (B1208972). arvojournals.orgresearchgate.net

Monoamine Oxidase (MAO): Found on the outer surface of mitochondria, MAO is present in sympathetic nerve terminals and metabolizes norepinephrine that has been taken back into the neuron. derangedphysiology.comyoutube.com MAO catalyzes the oxidative deamination of norepinephrine to form 3,4-dihydroxymandelic acid. arvojournals.orgresearchgate.net There are two main forms, MAO-A and MAO-B; MAO-A is the primary form responsible for the deamination of norepinephrine. derangedphysiology.comdrugbank.com

The metabolic pathway can proceed through either enzyme first. Norepinephrine can be converted to normetanephrine by COMT, which is then oxidized by MAO. Alternatively, norepinephrine can be oxidized by MAO to dihydroxymandelic acid, which is then converted by COMT. researchgate.net Both pathways ultimately lead to the formation of vanillylmandelic acid (VMA). arvojournals.orgresearchgate.net

Table 2: Key Enzymes in L-Noradrenaline Metabolism

| Enzyme | Location | Metabolic Action | Resulting Metabolite | References |

|---|---|---|---|---|

| Catechol-O-methyltransferase (COMT) | Cytoplasm (esp. liver, kidney) | Transfers a methyl group to norepinephrine. | Normetanephrine | derangedphysiology.comresearchgate.net |

The metabolism of L-Noradrenaline results in the formation of several biologically inactive metabolites. wikipedia.org The principal end products of the combined action of COMT and MAO are normetanephrine and 3-methoxy-4-hydroxy mandelic acid, more commonly known as vanillylmandelic acid (VMA). pfizermedical.com Other inactive metabolites include 3-methoxy-4-hydroxyphenylglycol (MHPG), 3,4-dihydroxymandelic acid, and 3,4-dihydroxyphenylglycol. wikipedia.orgpfizermedical.com

These inactive metabolites are subsequently excreted from the body, primarily in the urine. wikipedia.org They are often conjugated with sulfate (B86663) or glucuronic acid before renal excretion. pfizermedical.com Only very small quantities of norepinephrine are excreted unchanged in the urine. pfizermedical.com

The ability of L-Noradrenaline to cross key biological barriers is limited due to its polar nature.

Blood-Brain Barrier (BBB): L-Noradrenaline does not effectively cross the blood-brain barrier. pfizermedical.com The BBB is a highly selective semipermeable border that separates the circulating blood from the brain's extracellular fluid, protecting it from toxins and pathogens. mdpi.com This barrier prevents systemically administered norepinephrine from directly entering the brain in significant amounts. pfizermedical.com

Placental Barrier: In contrast to the BBB, L-Noradrenaline has been shown to cross the placenta. pfizermedical.com The placenta expresses various transporters, including the norepinephrine transporter (NET), that are involved in the clearance and transfer of catecholamines. nih.govnih.gov While the placenta forms a protective barrier for the fetus, some studies indicate that norepinephrine can be transferred from the maternal to the fetal circulation. nih.gov The permeability of this barrier can be influenced by various factors and may change throughout gestation. umaryland.edu

Table 3: Permeability of L-Noradrenaline Across Biological Barriers

| Barrier | Permeability | Key Findings | References |

|---|---|---|---|

| Blood-Brain Barrier (BBB) | Low / Impermeable | Systemically administered norepinephrine does not cross into the brain. | pfizermedical.com |

Neuroscience and Neurobiological Research Applications

Central Nervous System Noradrenergic Pathways

Locus Coeruleus and Diffuse Noradrenergic Projections

The locus coeruleus (LC), a small nucleus located in the pons, is the principal source of norepinephrine (B1679862) in the brain. nih.gov Despite its limited size, the LC gives rise to one of the most extensive and diffuse projection systems in the CNS. researchgate.net Noradrenergic neurons from the LC innervate a wide range of brain regions, including the cerebral cortex, hippocampus, amygdala, thalamus, and cerebellum. researchgate.netfrontiersin.org This widespread innervation allows the LC-norepinephrine system to exert a global influence on brain function, modulating the activity of diverse neural circuits. nih.gov Research utilizing L-noradrenaline bitartrate (B1229483) has helped to map these pathways and understand their functional significance. For instance, studies have shown that the projection to the hippocampus is crucial for modulating synaptic plasticity, a key process in learning and memory. researchgate.net Similarly, projections to the amygdala are heavily involved in emotional arousal and the formation of fear memories. nih.govnih.govelifesciences.org

Key Projections of the Locus Coeruleus and their Primary Functions

| Target Region | Primary Function Modulated by Norepinephrine |

| Cerebral Cortex | Arousal, attention, cognitive flexibility nih.gov |

| Hippocampus | Learning, memory, synaptic plasticity researchgate.netfrontiersin.org |

| Amygdala | Emotional arousal, fear memory nih.govnih.govelifesciences.org |

| Thalamus | Sensory gating, arousal researchgate.net |

| Cerebellum | Motor control, cognitive functions frontiersin.org |

Role in Arousal, Vigilance, and Attentional Processing

The noradrenergic system is a cornerstone of the neural circuitry governing arousal, vigilance, and attention. nih.govnih.gov The firing rate of LC neurons is closely correlated with the level of arousal, being highest during states of high vigilance and active wakefulness, decreasing during quiet rest, and virtually ceasing during REM sleep. nih.gov L-noradrenaline bitartrate has been used in experimental models to demonstrate the causal link between norepinephrine levels and arousal states. nih.gov Studies have shown that direct application of norepinephrine to specific brain regions can promote wakefulness. nih.gov

In the context of attention, norepinephrine is thought to enhance the signal-to-noise ratio of neuronal firing, thereby facilitating the processing of salient stimuli while suppressing irrelevant information. nih.gov This function is crucial for maintaining sustained attention and for the effective allocation of cognitive resources to demanding tasks. nih.gov

Influence on Learning, Memory, and Cognitive Function

Studies using pharmacological agents that modulate noradrenergic signaling have provided insights into its cognitive effects. For instance, noradrenaline reuptake inhibitors have been shown to improve performance on tasks assessing motor learning, attention, and working memory in healthy individuals. oup.com

Impact of Noradrenergic Modulation on Cognitive Performance

| Cognitive Domain | Effect of Increased Noradrenergic Activity | Supporting Research Findings |

| Motor Learning | Improved performance on serial reaction time tasks. oup.com | Noradrenaline reuptake inhibitors enhanced motor skill acquisition. oup.com |

| Attention | Enhanced performance on Stroop interference tasks. oup.com | Noradrenergic enhancement improved the ability to filter distractions. oup.com |

| Working Memory | Improved performance on n-back letter tasks. oup.com | Increased noradrenergic tone was associated with better working memory capacity. oup.com |

| Global Cognition | Small but significant positive effect in patients with Alzheimer's disease. bmj.com | Meta-analysis of clinical trials showed improvement in global cognitive scores. bmj.com |

| Apathy | Large positive effect in patients with Alzheimer's disease. bmj.com | Noradrenergic drugs significantly reduced apathy scores. bmj.com |

Regulation of Sleep-Wake Cycles

The noradrenergic system is a key regulator of the sleep-wake cycle, with the activity of the locus coeruleus being intrinsically linked to the state of arousal. nih.govpsychiatryonline.orgoup.comresearchgate.net The firing of LC neurons is highest during wakefulness, decreases during non-REM sleep, and is almost completely absent during REM sleep. nih.gov This cyclical activity pattern is crucial for the normal progression of sleep stages.

The transition from sleep to wakefulness is associated with a sharp increase in LC firing and norepinephrine release. nih.gov Conversely, the entry into REM sleep is characterized by the silencing of noradrenergic neurons, which is thought to be a permissive factor for the occurrence of this sleep stage. psychiatryonline.org The intricate interplay between the noradrenergic system and other sleep-regulating systems, such as the cholinergic and serotonergic systems, ensures the proper timing and maintenance of sleep and wakefulness. psychiatryonline.org

Modulation of Neuroinflammation and Microglial Activity

Norepinephrine has emerged as a significant modulator of neuroinflammatory processes, primarily through its actions on microglia, the resident immune cells of the central nervous system. nih.gov Microglia express adrenergic receptors, allowing them to respond to changes in norepinephrine levels. nih.gov Research suggests that norepinephrine generally exerts an anti-inflammatory effect, helping to maintain microglial homeostasis and suppress excessive inflammatory responses. nih.gov

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines by activated microglia. nih.gov Furthermore, norepinephrine has been shown to promote the phagocytic activity of microglia, enhancing their ability to clear cellular debris and pathological protein aggregates, such as amyloid-β. nih.gov This suggests that a decline in noradrenergic signaling, as seen in some neurodegenerative diseases, could contribute to a pro-inflammatory state and impaired clearance of neurotoxic substances. nih.gov

Effects of Norepinephrine on Microglial Function

| Microglial Function | Effect of Norepinephrine |

| Pro-inflammatory Cytokine Release | Inhibition nih.gov |

| Phagocytosis (e.g., of Amyloid-β) | Promotion nih.gov |

| Proliferation | Inhibition nih.gov |

| Surveillance of Brain Parenchyma | Regulation nih.gov |

Effects on Synaptic Plasticity and Evoked Neuronal Activity

Norepinephrine is a potent modulator of synaptic plasticity, the cellular mechanism underlying learning and memory. nih.govtandfonline.com One of the most studied forms of synaptic plasticity is long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. tandfonline.com The noradrenergic system, through the activation of β-adrenergic receptors, can lower the threshold for the induction of LTP in the hippocampus. nih.govtandfonline.com This means that in the presence of norepinephrine, synaptic connections are more easily strengthened, a process thought to be crucial for memory formation. nih.gov

Norepinephrine can also influence the excitability of neurons. For instance, in the lateral amygdala, norepinephrine has been shown to increase neuronal excitability, which may facilitate the transmission of signals related to fear conditioning. nih.gov This modulation of neuronal activity and synaptic strength allows the noradrenergic system to fine-tune neural circuits in response to changing environmental demands and behavioral states.

Peripheral Noradrenergic Innervation and its Functional Studies

This compound, the bitartrate salt form of the endogenous catecholamine noradrenaline (norepinephrine), serves as a critical pharmacological tool for investigating the functional roles of peripheral noradrenergic innervation. mdpi.com As the principal neurotransmitter of the sympathetic nervous system, noradrenaline mediates a vast array of physiological processes. nih.gov The administration of exogenous this compound in in vitro and ex vivo experimental models allows researchers to simulate sympathetic nerve stimulation and meticulously dissect the downstream cellular and tissue-level responses. This approach is fundamental to understanding how the sympathetic nervous system controls organ function and contributes to various physiological and pathophysiological states.

Research applications of this compound in this context are extensive, primarily focusing on its effects on smooth muscle contractility, glandular secretion, and metabolic processes. By applying known concentrations of the compound to isolated tissues or cell cultures, scientists can characterize receptor subtypes, map signaling pathways, and identify the functional consequences of noradrenergic activation in a controlled environment.

Detailed Research Findings

Studies utilizing this compound have been instrumental in elucidating the complex and often tissue-specific nature of peripheral noradrenergic control. Key research areas include the regulation of vascular tone, gastrointestinal motility, and exocrine gland secretion.

In the field of vascular physiology, this compound is widely used to study the contraction of vascular smooth muscle. For instance, research on rat aortic adventitial fibroblasts (AFs) and vascular smooth muscle cells (VSMCs) has shown that this compound (at a concentration of 10 μM) promotes AF phenotypic transformation and proliferation. nanolive.com This effect was demonstrated to be mediated by α-adrenoceptors, as it was prevented by the α-receptor antagonist phentolamine (B1677648) but not by the β-receptor antagonist propranolol. nanolive.com Furthermore, the conditioned medium from this compound-treated AFs stimulated VSMC proliferation, an effect that was linked to the release of small extracellular vesicles. nanolive.com

The gastrointestinal tract is another major area of investigation. Functional studies on isolated human colonic muscle strips have revealed a dual effect of norepinephrine. researchgate.net At lower concentrations (1 μmol/L), it enhances contractions by acting on α1D adrenoceptors expressed on smooth muscle cells. researchgate.net Conversely, at higher concentrations (10 μmol/L), it inhibits contractions through the activation of α1A adrenoceptors located on another cell type, the platelet-derived growth factor receptor α+ (PDGFRα+) cells. researchgate.net This concentration-dependent, dual-action highlights the sophisticated control exerted by noradrenergic nerves on gut motility.

The rat vas deferens is a classic model for studying sympathetic neurotransmission. Research has shown that noradrenaline induces robust contractions mediated primarily by α1-adrenoceptors, particularly the α1A subtype. frontiersin.org This preparation is frequently used to investigate the mechanisms of neurotransmitter release, reuptake, and the modulatory effects of other neurochemicals. frontiersin.orgnih.gov For example, studies have used this model to show that uptake inhibitors like cocaine and desmethylimipramine increase the sensitivity of the tissue to both noradrenaline and adrenaline. nih.gov

Functional studies of exocrine glands, such as salivary glands, also rely on this compound to parse the role of sympathetic innervation. Sympathetic stimulation, mimicked by applying noradrenaline, primarily increases the secretion of proteins from acinar cells by acting on β-adrenergic receptors, resulting in saliva that is viscous and low in volume. mdpi.comnih.gov This contrasts with parasympathetic stimulation, which evokes a high volume of watery saliva. nih.gov

Noradrenergic innervation of metabolic tissues, like adipose tissue, is critical for regulating energy balance. This compound is used in studies on isolated adipocytes to investigate lipolysis, the breakdown of fat. wikipedia.org Noradrenaline stimulates lipolysis in white and brown adipose tissue, a key component of the "fight or flight" response to mobilize energy stores. wikipedia.org Research has also demonstrated that noradrenaline, along with ATP, triggers the exocytosis of the hormone adiponectin from white adipocytes, a process that is impaired in models of obesity and insulin (B600854) resistance. nih.gov

The sympathetic nervous system also plays a crucial role in modulating immune function through its innervation of lymphoid organs like the spleen. nih.gov this compound is used in immunological studies to explore how sympathetic nerve activation affects immune cell activity. It has been shown to have a generally anti-inflammatory effect, mediated primarily through β2-adrenergic receptors expressed on various immune cells, including lymphocytes and macrophages. nih.govnih.gov Studies on isolated spleens have also used L-noradrenaline to characterize its uptake mechanisms within the nerve terminals of this organ. nih.gov

The following tables summarize key findings from representative functional studies that have employed this compound to investigate peripheral noradrenergic innervation.

Table 1: Functional Studies of this compound on Smooth Muscle

| Experimental Model | Key Finding | Receptor Subtype(s) Implicated | Reference |

| Rat Aortic Adventitial Fibroblasts (AFs) & Vascular Smooth Muscle Cells (VSMCs) | Promoted AF proliferation and stimulated VSMC proliferation via AF-derived extracellular vesicles. | α-adrenoceptors | nanolive.com |

| Human Colonic Muscle Strips | Exhibited dual effects: enhanced contractions at 1 μmol/L and inhibited contractions at 10 μmol/L. | α1D (contraction), α1A (inhibition) | researchgate.net |

| Isolated Rat Vas Deferens | Induced strong contractile responses; sensitivity increased by uptake inhibitors. | α1-adrenoceptors (primarily α1A) | frontiersin.orgnih.gov |

Table 2: Functional Studies of this compound on Glandular and Metabolic Tissues

| Experimental Model | Key Finding | Receptor Subtype(s) Implicated | Reference |

| Isolated Salivary Gland Acinar Cells | Stimulated protein secretion, leading to viscous, low-volume saliva. | β-adrenoceptors | mdpi.comnih.gov |

| Isolated White Adipocytes (Mouse) | Triggered adiponectin exocytosis; effect enhanced by co-application with ATP. | Adrenergic and Purinergic Receptors | nih.gov |

| Adipose Tissue (General) | Stimulated lipolysis (fat breakdown) to mobilize energy stores. | β-adrenoceptors | wikipedia.org |

| Isolated Perfused Cat Spleen | Characterized a neuronal uptake mechanism for L-noradrenaline distinct from classical Uptake1 and Uptake2. | Not specified | nih.gov |

Physiological Systems Research and Experimental Models

Cardiovascular System Studies

L-Noradrenaline's primary role as a sympathomimetic agent places the cardiovascular system at the forefront of research. Its actions are mediated through binding to adrenergic receptors on target cells. wikipedia.orgbritannica.com It acts predominantly on α-adrenergic receptors and, to a lesser extent, β-adrenergic receptors. drugs.com This interaction leads to widespread vasoconstriction, which increases systemic vascular resistance and blood pressure, and also stimulates the heart muscle. britannica.compatsnap.com

Experimental studies have established a link between sustained L-noradrenaline exposure and changes in heart muscle morphology, specifically cardiac hypertrophy. nih.gov Research suggests that norepinephrine (B1679862) may act as a myocardial cellular hypertrophying hormone. researchgate.net

In one study using primary cultures of neonatal rat ventricular cells, L-norepinephrine was shown to stimulate muscle cell hypertrophy. This effect was identified as an α1-adrenergic response, as it was inhibited by α1-adrenergic antagonists like prazosin (B1663645) but not by β-adrenergic antagonists or α2-adrenergic antagonists. nih.gov The research demonstrated that L-norepinephrine increased myocyte size to a maximum of 150% of the control. nih.gov

Animal models have provided further evidence. A study involving the continuous subcutaneous infusion of noradrenaline hydrochloride into rats for 11 days resulted in moderate, concentric hypertrophy of both ventricles. nih.gov This was characterized by an increased mass-to-volume ratio (approximately 50%) and an increased fiber diameter (approximately 25%) in the left ventricle, without a change in cavity volume. nih.gov Interestingly, the degree of left ventricular hypertrophy was not directly related to the level of mean blood pressure. nih.gov In clinical research involving human subjects, a multivariate linear regression analysis showed a significant correlation between left ventricular mass and the net cardiac noradrenaline release rate. nih.gov

Table 1: Effects of Chronic Noradrenaline Infusion on Ventricular Morphology in Rats Data sourced from a study on male Wistar-Furth rats infused for 11 days. nih.gov

| Parameter | Control Group | Noradrenaline Group | Percentage Change |

| Left Ventricular Mass:Volume Ratio | Baseline | ~50% Increase | ~+50% |

| Left Ventricular Fiber Diameter | Baseline | ~25% Increase | ~+25% |

| Mean Arterial Pressure | Baseline | 13% Increase | +13% |

| Heart Rate | Baseline | 11% Increase | +11% |

L-Noradrenaline bitartrate (B1229483) plays a crucial role in redirecting blood flow during stress. wikipedia.org It triggers vasoconstriction in most vascular beds, which can reduce blood flow to major abdominal organs while increasing it to skeletal muscles to prepare the body for physical exertion. wikipedia.orgdrugs.com

An experimental study in conscious merino ewes investigated the effects of a 6-hour norepinephrine infusion on regional blood flow. The results showed a significant increase in cardiac output, coronary blood flow, and renal blood flow. nih.govmonash.edu Conversely, mesenteric (intestinal) blood flow did not change, though mesenteric conductance fell, indicating vasoconstriction in that area. nih.govmonash.edu The increase in coronary and renal blood flow was associated with regional vasodilation. nih.govmonash.edu

Table 2: Hemodynamic and Organ Perfusion Effects of Norepinephrine Infusion in Ewes Data from a randomized cross-over study comparing a 6-hour norepinephrine (NE) infusion to a placebo (saline) infusion. nih.govmonash.edu

| Measurement | Placebo (Saline) | Norepinephrine (NE) |

| Mean Arterial Pressure (mmHg) | 84.4 | 103.8 |

| Heart Rate (bpm) | 61.0 | 74.6 |

| Cardiac Output (L/min) | 3.76 | 4.78 |

| Coronary Blood Flow (ml/min) | 24.2 | 37.4 |

| Renal Blood Flow (ml/min) | 215.2 | 282.0 |

| Mesenteric Blood Flow | No significant change | No significant change |

Endocrine System Interactions

The influence of L-noradrenaline extends to the endocrine system, where it can modulate hormone secretion.

Research into the effects of norepinephrine on thyroid hormone secretion has revealed a dual role. An in vivo study in mice found that norepinephrine stimulates basal (TSH-independent) thyroid hormone secretion. nih.gov In mice pretreated with ¹²⁵I, norepinephrine increased the secretion of radiolabeled T4 by 22%. nih.gov The fraction of blood radioiodine bound to thyroid hormones increased from 24.6% in controls to 31.9% in response to norepinephrine. nih.gov

Conversely, the same study found that norepinephrine inhibits the thyroid-stimulating effect of TSH (Thyrotropin). nih.gov This suggests a complex regulatory mechanism where norepinephrine can directly stimulate the thyroid gland to release hormones while simultaneously making it less responsive to stimulation from the pituitary gland. In contrast, a study in sheep found no significant changes in thyroid hormone secretion that could be attributed to adrenaline or noradrenaline. nih.gov Other research has noted that thyroid and adrenal deficiencies are associated with an increase in cardiac norepinephrine turnover, suggesting a feedback relationship between these hormonal systems. ahajournals.org

Renal and Hepatic Circulatory Dynamics in Experimental Models

The impact of L-noradrenaline on blood flow to the kidneys and liver is of significant interest due to the vital functions of these organs. Under normal circulatory conditions, norepinephrine-induced vasoconstriction can decrease renal and splanchnic blood flow. atsjournals.orgatsjournals.orgnih.gov

However, in experimental models of endotoxemic shock, this response is altered. Studies in dogs have shown that during endotoxemia, norepinephrine infusion actually increases renal blood flow, an effect that is not solely due to the increase in perfusion pressure. atsjournals.orgatsjournals.orgnih.gov This suggests that in certain pathological vasodilated states, norepinephrine can improve visceral organ blood flow. nih.gov This finding is supported by the study in healthy ewes, which also demonstrated a significant increase in renal blood flow and urine output during norepinephrine infusion. nih.govmonash.edu

Regarding hepatic circulation, research indicates that L-noradrenaline generally reduces blood flow. An observational study in patients undergoing pancreaticoduodenectomy found that norepinephrine infusion significantly reduced total hepatic blood flow (HBF). nih.gov This reduction was primarily caused by a decrease in hepatic arterial flow (HAF). nih.gov In a subset of patients not treated with somatostatin, portal vein flow (PVF) also decreased. nih.gov Earlier animal studies also reported that norepinephrine injected into the femoral vein produced a prompt decrease in hepatic blood flow. physiology.org

Skeletal Muscle and Cutaneous Vasculature Responses

L-Noradrenaline differentially affects blood vessels in skeletal muscle and the skin, reflecting its role in prioritizing blood flow during a "fight-or-flight" response.

It generally increases blood flow to skeletal muscle. wikipedia.orgclevelandclinic.org This is because blood vessels within skeletal muscle possess beta-adrenergic receptors, which, when stimulated by catecholamines, lead to vasodilation. wikipedia.org This contrasts with the alpha-1 adrenergic receptor-mediated vasoconstriction seen in other vascular beds like the skin and gastrointestinal system. wikipedia.org

In the skin, L-noradrenaline causes pronounced vasoconstriction. clevelandclinic.org This response is mediated by alpha-1 adrenergic receptors and serves to divert blood away from the periphery to the core and essential muscles. clevelandclinic.orgwikipedia.org This is visibly observed as pale skin during a stress response. clevelandclinic.org Research has shown that the cutaneous vasoconstrictor response to norepinephrine is attenuated in older individuals, which may contribute to impaired thermoregulation. nih.gov Furthermore, studies on isolated canine cutaneous veins have demonstrated that cooling enhances the contractile responses to noradrenaline, a mechanism that helps reduce heat loss in cold environments. regulations.gov

Uterine and Placental Blood Flow Research in Gestational Models

The investigation of L-Noradrenaline bitartrate's effects on uterine and placental blood flow has been a critical area of research, primarily utilizing gestational animal models to understand the physiological responses within the maternal-fetal unit. These studies are instrumental in elucidating the potential impacts of sympathetic nervous system activation on pregnancy outcomes.

In experimental settings, the administration of norepinephrine has been shown to induce significant vasoconstriction in the uterine vasculature. nih.gov Research involving pregnant ewes has demonstrated that systemic infusion of norepinephrine leads to a marked decrease in total uterine arterial blood flow. nih.gov One study meticulously measured these changes using isotope-labeled microspheres, providing detailed quantitative data on the regional distribution of blood flow within the uterus. The findings indicated that the vascular beds of all uterine tissues are sensitive to the alpha-adrenergic effects of norepinephrine. nih.gov

A constant infusion of norepinephrine in pregnant ewes, at a mean rate of 0.24 µ g/min/kg , resulted in an average 39.3% reduction in total uterine arterial blood flow, even while systemic pressure remained unchanged. nih.gov The study further revealed a differential impact on the various uterine tissues. The most significant reduction was observed in the endometrial blood flow, which decreased by 64%. The myometrial and placental cotyledonary blood flows also saw considerable decreases of 45% and 31%, respectively. nih.gov

Table 1: Effect of Norepinephrine Infusion on Uterine Tissue Blood Flow in Pregnant Ewes

| Uterine Tissue | Percentage Decrease in Blood Flow |

|---|---|

| Total Uterine Artery | 39.3% |

| Endometrium | 64.0% |

| Myometrium | 45.0% |

| Placental Cotyledons | 31.0% |

Further research in pregnant ewes has corroborated these findings, showing that intravenous infusions of noradrenaline significantly decrease maternal placental blood flow. nih.gov These studies also highlighted the transient nature of these effects, with fetal physiological parameters returning to control values a few hours after the cessation of the infusion. nih.gov Such investigations underscore the potent vasoconstrictive properties of this compound within the uterine circulatory system.

In addition to studies in ovine models, research using pregnant mice has also provided valuable insights. An in vivo dynamic MRI measurement technique was developed to assess noradrenaline-induced changes in placental blood flow. nih.gov This non-invasive method allowed for the quantification of placental perfusion. The results from this model demonstrated that noradrenaline significantly reduces placental blood flow in mice. nih.gov The mean placental blood flow in the noradrenaline-treated group was substantially lower than that in the control group. nih.gov

Table 2: Mean Placental Blood Flow in Pregnant Mice with and without Noradrenaline Administration

| Treatment Group | Mean Placental Blood Flow (ml/min/g of placenta) |

|---|---|

| Control (Saline) | 1.26 ± 0.54 |

| Noradrenaline | 0.72 ± 0.84 |

These experimental models are crucial for understanding the pathophysiology of conditions like preeclampsia, where placental ischemia is a key feature. nih.gov By inducing a state of reduced uterine perfusion, researchers can investigate the downstream effects on both the mother and the fetus. nih.gov Animal studies have indicated that norepinephrine has the potential to affect placental perfusion and may also have a contractile effect on the pregnant uterus. drugs.com

The consistent findings across different animal models, from sheep to mice, highlight the significant role of this compound in modulating uterine and placental hemodynamics. The detailed research findings from these gestational models have been fundamental in characterizing the vasoconstrictive impact of this compound on the blood supply to the developing fetus.

Pathophysiological Research Contexts

Mechanisms of Hypotension and Shock States

L-Noradrenaline bitartrate (B1229483) is extensively used in preclinical and clinical research to model and counteract severe hypotension, a hallmark of various forms of shock. Its primary mechanism of action in these contexts is potent vasoconstriction mediated by α1-adrenergic receptors, which increases systemic vascular resistance and, consequently, mean arterial pressure. patsnap.com

In septic shock research, L-Noradrenaline bitartrate is considered a first-line vasopressor. nih.govwikipedia.org Septic shock is characterized by a profound inflammatory response leading to vasodilation and distributive shock. nih.gov Research studies utilize L-noradrenaline to investigate its effects on restoring vascular tone and improving organ perfusion. nih.gov Studies have shown that early administration of norepinephrine (B1679862) in septic shock can increase cardiac output by enhancing cardiac preload and contractility. nih.gov Furthermore, it may improve microcirculation and tissue oxygenation. nih.gov A key area of investigation is the timing of administration, with some retrospective studies suggesting that earlier initiation of norepinephrine is associated with improved outcomes. nih.gov

Comparative studies have been conducted to evaluate the efficacy and safety of norepinephrine against other vasopressors. A meta-analysis of several trials indicated that while there was no significant difference in 28-day mortality compared to other vasopressors, norepinephrine was associated with a lower incidence of arrhythmias. researchgate.net

| Parameter | Norepinephrine vs. Other Vasopressors | Reference |

|---|---|---|

| 28-Day Mortality | No significant difference | researchgate.net |

| Arrhythmia Incidence | Lower with Norepinephrine | researchgate.net |

Neurogenic shock arises from a loss of sympathetic tone, typically following a spinal cord injury, leading to vasodilation and hypotension, often accompanied by bradycardia. nih.gov this compound is a preferred agent in research models of neurogenic shock due to its dual α- and β-adrenergic activity, which addresses both hypotension and bradycardia. nih.gov Research in this area focuses on its ability to restore mean arterial pressure and optimize spinal cord perfusion. nih.gov However, experimental studies in animal models have yielded complex results. For instance, one study in an experimental spinal cord injury model found that while norepinephrine effectively raised mean arterial blood pressure, it did not significantly improve spinal cord blood flow and was associated with a larger parenchymal hemorrhage size. nih.gov

In cardiogenic shock, the heart's pumping function is severely impaired, leading to inadequate tissue perfusion. While this compound is recommended as a first-line vasopressor to stabilize hemodynamics, its role in research is to understand its impact on myocardial function and patient outcomes. nih.govnih.gov Some studies have suggested a survival benefit with norepinephrine compared to other vasopressors in certain patient populations with cardiogenic shock. nih.gov However, other retrospective studies have associated norepinephrine use with increased short-term mortality in this context, highlighting the need for further investigation. nih.govnih.gov Research also explores its effects on secondary outcomes, with some findings indicating a longer duration of vasopressor use in patients treated with norepinephrine. nih.gov

Myocardial Ischemia and Infarction Research Models

This compound is employed in animal models to investigate the pathophysiology of myocardial ischemia and infarction. frontiersin.orgsaem.org Preclinical studies have explored its potential cardioprotective effects. In a rat model of ischemia-reperfusion injury, pretreatment with noradrenaline was shown to reduce the incidence of ventricular fibrillation and ventricular tachycardia, as well as the infarct size. nih.govnih.gov This protective effect is thought to be mediated through the stimulation of α1-adrenoceptors. nih.gov

| Outcome Measure | Control Group | Noradrenaline-Treated Group | Reference |

|---|---|---|---|

| Infarct Size (% of risk area) | 49.6 ± 2.4 | 18.2 ± 1.5 | nih.gov |

| Incidence of Ventricular Fibrillation | 55.5% | 0% | nih.gov |

| Incidence of Ventricular Tachycardia | 100% | 44.5% | nih.gov |

The mechanisms underlying these cardioprotective effects are an active area of research, with studies suggesting the involvement of nitric oxide and reactive oxygen species. nih.gov

Inflammatory Processes and Neurodegeneration Studies

Recent research has implicated this compound in the modulation of neuroinflammatory processes, particularly those involving microglia, the resident immune cells of the central nervous system. nih.gov This has significant implications for understanding neurodegenerative diseases where inflammation plays a key role.

Studies have shown that norepinephrine can modulate the inflammatory response of microglia. nih.govresearchgate.net In primary rat microglial cell cultures, norepinephrine has been found to enhance the expression of cyclooxygenase-2 (COX-2) and the secretion of prostaglandin (B15479496) E2 (PGE2) induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.govnih.gov This effect appears to be mediated primarily through β-adrenoreceptors. nih.govresearchgate.net

The upregulation of COX-2 and PGE2 by norepinephrine in the context of inflammation is a complex finding, as these molecules can have both pro- and anti-inflammatory effects in the brain. nih.govnih.gov This dual role suggests that norepinephrine may be an important modulator of the neuroinflammatory landscape in various pathological conditions. nih.gov

| Treatment | COX-2 Protein Expression (relative to LPS control) | PGE2 Secretion (relative to unstimulated cells) | Reference |

|---|---|---|---|

| LPS (10 ng/ml) | 1.0 | Significantly increased | nih.gov |

| LPS + Norepinephrine (1 µM) | Significantly increased | Significantly increased vs. LPS alone | nih.gov |

Further research is ongoing to elucidate the precise role of norepinephrine-mediated modulation of microglial activation in the context of neurodegenerative diseases.

Investigations into Thrombotic and Occlusive Vascular Diseases

This compound is utilized in research to understand its influence on platelet activation and aggregation, key events in the pathogenesis of thrombotic and occlusive vascular diseases. Studies have demonstrated that norepinephrine, at plasma concentrations achievable during physiological stress, can significantly enhance platelet aggregability and secretion in vivo. nih.govnih.gov This prothrombotic effect is a critical area of investigation, as it suggests a mechanistic link between the sympathoadrenal response and the risk of thrombotic events.

Research has shown that norepinephrine enhances platelet reactivity and coagulation. nih.gov In experimental settings, infusions of norepinephrine have been found to increase shear-induced platelet reactivity and coagulation, suggesting a potential mechanism for the association between physical or emotional stress and thrombotic risk. nih.gov

The synergistic effect of norepinephrine with other agonists further complicates the hemostatic balance. For instance, in the presence of subthreshold concentrations of collagen, clinically relevant concentrations of adrenaline (a related catecholamine) have been shown to augment platelet aggregation and thrombus formation under arterial flow conditions. frontiersin.org This suggests that even modest increases in catecholamine levels could significantly amplify the prothrombotic state in the presence of underlying vascular injury.

| Experimental Condition | Key Finding | Reference |

|---|---|---|

| Norepinephrine infusion in healthy humans | Concentration-dependent enhancement of platelet aggregability and secretion. | nih.gov |

| In vitro addition of norepinephrine to blood | Increased shear-induced platelet reactivity and coagulation. | nih.gov |

| Adrenaline with subthreshold collagen | Augmented platelet aggregation and thrombus formation. | frontiersin.org |

Experimental Models of Intracellular Lipid Accumulation

The role of this compound in modulating lipid metabolism is a significant area of research, particularly in the context of metabolic disorders. Catecholamines, including norepinephrine, are known to stimulate the mobilization of stored triglycerides from adipocytes, a process termed lipolysis. nih.govresearchgate.net However, the subsequent fate of the released fatty acids is complex and can involve either oxidation for energy or re-esterification back into triglycerides.

Experimental studies have shown that catecholamines can redirect fatty acids towards oxidation. nih.gov This effect is mediated, in part, by the phosphorylation of signal transducer and activator of transcription 3 (STAT3), which suppresses fatty acid re-esterification. nih.gov In animal models, the absence of adipocyte STAT3 leads to defective lipolysis-driven oxidative metabolism and increased adiposity on a high-fat diet. nih.gov

Conversely, some research indicates that norepinephrine can also trigger lipid accumulation in pre-adipocyte cells. nanolive.com Time-dependent exposure of pre-adipocytes to norepinephrine has been observed to result in a marked accumulation of lipid droplets. nanolive.com This suggests a multifaceted role for noradrenaline in lipid homeostasis, where its effects may vary depending on cell type, duration of exposure, and the metabolic state.

| Experimental Model | Effect of Catecholamine/Norepinephrine | Key Pathway/Observation | Reference |

|---|---|---|---|

| Adipocytes | Stimulation of lipolysis and redirection of fatty acids to oxidation | Phosphorylation of STAT3, suppressing fatty acid re-esterification | nih.gov |

| Sprague-Dawley rats with catecholamine administration | Enhanced utilization of fat as an energy source without producing fatty liver | Negative correlation between liver triglyceride accumulation and plasma free fatty acid levels | nih.gov |

| 3T3-derived pre-adipocyte cells | Time-dependent accumulation of lipid droplets | Morphological changes observed after 48 hours of norepinephrine exposure | nanolive.com |

Stress Response Modulation and Affect-Related Behavioral Studies

This compound is extensively used in neuroscience research to investigate the mechanisms underlying stress, anxiety, and other affect-related behaviors. The brain's noradrenergic system, originating primarily from the locus coeruleus, is a key modulator of the stress response. nih.govresearchgate.net Acute stress activates the release of norepinephrine in several brain regions associated with emotion and executive function, such as the amygdala and prefrontal cortex. nih.govnih.gov

This stress-induced release of norepinephrine has been shown to facilitate anxiety-like behavioral responses. nih.govresearchgate.net Dysregulation of the noradrenergic system is considered a potential factor in the vulnerability to stress-related pathologies, including anxiety disorders and depression. nih.govresearchgate.net In working memory and the stress response, norepinephrine's effect is often described by an inverted-U model, where both insufficient and excessive levels are associated with suboptimal neural function. nih.gov

Experimental manipulation of noradrenergic signaling provides insights into its role in specific behaviors. For instance, depletion of brain norepinephrine has been shown to induce anxiolytic and antidepressant-like effects in animal models, while also improving contextual fear memory. biorxiv.org Conversely, enhancing noradrenergic activity can increase anxiety-like behaviors. news-medical.net

| Research Area | Key Finding Related to Norepinephrine | Brain Regions Implicated | Reference |

|---|---|---|---|

| Acute Stress Response | Activates NE release, facilitating anxiety-like behaviors. | Amygdala, medial prefrontal cortex, lateral septum. | nih.gov |

| Anxiety Modulation | NE release in the basolateral amygdala can increase the gain of neuronal ensembles, promoting anxiety-like responses. | Basolateral amygdala. | news-medical.net |

| Affective Behavior | Depletion of brain NE induces anxiolytic and antidepressant-like effects. | Central Nervous System. | biorxiv.org |

| Chronic Unpredictable Stress | Participates in the increase of CRF2 receptor and glucocorticoid receptor levels. | Lateral septal nucleus, ventromedial hypothalamic nucleus, central nucleus of the amygdala. | biorxiv.org |

Research into Autonomic Dysregulation Syndromes

This compound is a valuable pharmacological agent in the study of autonomic dysregulation syndromes, such as Postural Tachycardia Syndrome (POTS). POTS is characterized by an excessive increase in heart rate upon standing, often without orthostatic hypotension. ahajournals.orghopkinsmedicine.org Research suggests that abnormalities in the sympathetic nervous system and the norepinephrine transporter (NET) play a role in the pathophysiology of POTS. ahajournals.org

Some individuals with POTS exhibit elevated levels of the stress hormone norepinephrine, a condition referred to as hyperadrenergic POTS. hopkinsmedicine.org Studies have shown that patients with POTS may have a decreased expression of the NET protein in peripheral sympathetic nerves. ahajournals.org This reduction in NET function could lead to increased synaptic norepinephrine levels, contributing to the exaggerated tachycardia.

Clinical research has investigated the effects of modulating norepinephrine levels in patients with POTS. For example, the use of norepinephrine reuptake inhibitors has been shown to acutely increase standing heart rate and symptom burden in these patients, highlighting the sensitivity of this population to alterations in noradrenergic signaling. nih.govresearchgate.net

| Autonomic Dysregulation Syndrome | Key Finding Related to Norepinephrine | Proposed Mechanism | Reference |

|---|---|---|---|

| Postural Tachycardia Syndrome (POTS) | Elevated norepinephrine spillover from the heart correlates with heart rate. | Potential dysfunction of the norepinephrine transporter (NET). | ahajournals.org |

| Hyperadrenergic POTS | Associated with elevated plasma levels of norepinephrine. | Increased sympathetic nervous system activity. | hopkinsmedicine.org |

| POTS (General) | Decreased expression of NET protein in peripheral sympathetic nerves. | Reduced norepinephrine reuptake leading to higher synaptic concentrations. | ahajournals.org |

| POTS (Pharmacological Challenge) | Norepinephrine reuptake inhibition acutely increases standing heart rate and symptoms. | Increased sympathetic tone due to elevated synaptic norepinephrine. | nih.govresearchgate.net |

Advanced Research Methodologies and Analytical Techniques